2,5-dimethoxy-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzenesulfonamide
Description
Properties
IUPAC Name |
2,5-dimethoxy-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H36N4O4S/c1-27-12-14-29(15-13-27)23(20-7-9-22-19(16-20)6-5-11-28(22)2)18-26-34(30,31)25-17-21(32-3)8-10-24(25)33-4/h7-10,16-17,23,26H,5-6,11-15,18H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNSVUVBHFCHMAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNS(=O)(=O)C2=C(C=CC(=C2)OC)OC)C3=CC4=C(C=C3)N(CCC4)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H36N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2,5-dimethoxy-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzenesulfonamide is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological effects, structure-activity relationships, and relevant research findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C₁₈H₃₁N₃O₃S
- Molar Mass : 357.53 g/mol
The biological activity of this compound is hypothesized to involve interactions with various neurotransmitter systems. Preliminary studies suggest that it may act as a modulator of serotonin receptors and possibly other targets such as dopamine receptors. The presence of the tetrahydroquinoline moiety is indicative of potential neuroactive properties.
Pharmacological Effects
-
Psychoactive Properties :
- Similar compounds in the class of substituted benzenesulfonamides have been shown to exhibit psychoactive effects. The structural similarity to known psychoactive substances suggests that this compound may also possess similar properties.
-
Antidepressant Activity :
- Research indicates that compounds with similar structures can influence serotonin pathways, which are crucial in mood regulation. This raises the possibility that the compound could exhibit antidepressant-like effects.
-
Anticancer Potential :
- Some derivatives of sulfonamide compounds have demonstrated anticancer activity through mechanisms such as inhibition of cell proliferation and induction of apoptosis in cancer cell lines.
In Vitro Studies
A study investigating structurally related sulfonamide compounds found significant inhibitory effects against specific cancer cell lines. The IC50 values for these compounds ranged from 0.09 µM to 1.58 µM against various kinases involved in cancer progression . This suggests that our compound may also exhibit similar inhibitory properties.
| Compound | IC50 (µM) | Target |
|---|---|---|
| 6k | 0.09 | CDK2 |
| 6m | 0.23 | TRKA |
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications in the piperazine and tetrahydroquinoline moieties significantly affect biological activity. For instance, increasing lipophilicity through additional methyl groups has been correlated with enhanced receptor binding affinity and potency .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with sulfonamide derivatives and heterocyclic systems. Below is a comparison with analogs from Biopharmacule Speciality Chemicals’ catalog ():
Table 1: Structural Comparison of Sulfonamide-Containing Compounds
Key Observations:
- Sulfonamide vs. Methanesulfonamide : The target compound’s benzenesulfonamide core (vs. BP 1247’s methanesulfonamide) may confer distinct electronic and steric properties, influencing receptor binding or metabolic stability.
- Heterocyclic Moieties: The tetrahydroquinoline in the target compound (partially saturated) contrasts with BP 1247’s fully aromatic quinoline and pyrazole groups. Saturation could reduce planarity, affecting membrane permeability.
- Piperazine Substituent : The 4-methylpiperazine in the target compound is absent in BP 1247 and BP 1250. Piperazine derivatives often improve aqueous solubility and modulate pharmacokinetics.
Research Findings and Hypothetical Implications
Structural Analysis:
- Crystallography: SHELX-based refinement (commonly used for small molecules ) could resolve the conformational flexibility of the tetrahydroquinoline and piperazine groups in the target compound.
- Fluorine in BP 1247’s difluorophenyl group could increase lipophilicity and metabolic resistance compared to the target’s methoxy substituents.
Pharmacological Considerations (Speculative):
- Enzyme Inhibition : Sulfonamides frequently target carbonic anhydrases or proteases. The piperazine moiety in the target compound might facilitate interactions with charged residues.
- CNS Penetration: The tetrahydroquinoline scaffold (less planar than BP 1247’s quinoline) could enhance blood-brain barrier penetration.
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing 2,5-dimethoxy-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzenesulfonamide?
- Methodological Answer : The synthesis typically involves multi-step organic reactions, including:
- Step 1 : Formation of the tetrahydroquinoline core via cyclization of substituted aniline derivatives under acidic conditions.
- Step 2 : Introduction of the 4-methylpiperazine moiety via nucleophilic substitution, requiring precise pH control (e.g., using triethylamine as a base) .
- Step 3 : Sulfonamide coupling using benzenesulfonyl chloride derivatives, optimized at 0–5°C to minimize side reactions .
- Key Tools : Thin-layer chromatography (TLC) for reaction monitoring and nuclear magnetic resonance (NMR) spectroscopy for structural validation .
Q. How can researchers validate the purity and structural integrity of this compound?
- Methodological Answer :
- Analytical Techniques :
- High-Performance Liquid Chromatography (HPLC) : Quantify purity (>95% threshold for biological assays) .
- Mass Spectrometry (MS) : Confirm molecular weight and fragmentation patterns .
- 1H/13C NMR : Assign proton and carbon environments, particularly verifying methoxy and sulfonamide groups .
- Common Pitfalls : Impurities from incomplete sulfonamide coupling require iterative recrystallization in ethanol/water mixtures .
Advanced Research Questions
Q. How can computational modeling optimize the compound’s biological activity?
- Methodological Answer :
- Docking Studies : Use software like AutoDock Vina to predict binding affinity to target receptors (e.g., kinase enzymes) .
- Molecular Dynamics (MD) Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories to prioritize derivatives .
- Parameterization : Incorporate electrostatic potential maps of the methoxy and piperazine groups to refine force fields .
- Validation : Compare computational results with in vitro assays (e.g., IC50 values) to validate predictive accuracy .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Source Analysis : Check assay conditions (e.g., cell lines, incubation time) for variability. For example, HeLa vs. HEK293 cells may yield divergent IC50 values due to receptor expression differences .
- Structural Analog Comparison : Cross-reference with analogs like N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-5-chloro-2-methylbenzenesulfonamide (BP 1247) to isolate substituent-specific effects .
- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to aggregate data from ≥3 independent studies, controlling for batch effects .
Q. How to design in vivo studies for this compound’s pharmacokinetic (PK) profiling?
- Methodological Answer :
- Dosing Regimen : Administer intravenously (1 mg/kg) and orally (5 mg/kg) in rodent models to calculate bioavailability .
- Sampling Protocol : Collect plasma at 0.5, 2, 6, and 24 hours post-dose for LC-MS/MS analysis of parent compound and metabolites .
- Key Metrics :
- Half-life (t½) : Target >4 hours for sustained action.
- Blood-Brain Barrier (BBB) Penetration : Assess via brain/plasma ratio (logBB >0.3) using microdialysis .
Experimental Design Challenges
Q. What are the limitations in scaling up synthesis for preclinical trials?
- Methodological Answer :
- Bottlenecks :
- Low Yield in Piperazine Coupling : Optimize stoichiometry (1:1.2 molar ratio of tetrahydroquinoline intermediate to 4-methylpiperazine) .
- Solvent Selection : Replace dichloromethane (DCM) with ethyl acetate for greener extraction .
- Process Control : Implement real-time pH monitoring during sulfonamide formation to reduce byproducts .
Q. How to mitigate off-target effects in cellular assays?
- Methodological Answer :
- Counter-Screening : Test against unrelated targets (e.g., GPCRs, ion channels) at 10 µM to identify promiscuity .
- Proteome Profiling : Use affinity-based pulldown assays with biotinylated derivatives to map interaction networks .
- Structure-Activity Relationship (SAR) : Modify the 2,5-dimethoxy group to 2-fluoro-5-methyl to enhance selectivity .
Data Interpretation Frameworks
Q. What theoretical frameworks guide mechanistic studies of this compound?
- Methodological Answer :
- Ligand Efficiency Metrics : Calculate ligand-lipophilicity efficiency (LLE) to balance potency and solubility .
- Systems Pharmacology : Integrate omics data (e.g., transcriptomics) to map downstream signaling pathways perturbed by the compound .
- Kinetic Modeling : Use Hill equations to quantify cooperative binding in enzyme inhibition assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
